1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
Historical Development of 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially languished in obscurity until its photochemical rearrangement properties sparked renewed interest in the mid-20th century. Early applications focused on its bioisosteric potential, particularly as a stable alternative to ester and amide functionalities prone to hydrolysis. The commercialization of Oxolamine in the 1960s marked a watershed moment, establishing 1,2,4-oxadiazoles as viable pharmacophores for antitussive therapies. Subsequent decades witnessed exponential growth in structural diversification, driven by the heterocycle’s adaptability in hydrogen bonding and π-π stacking interactions. By the 21st century, 1,2,4-oxadiazoles had secured roles in diverse therapeutic areas, including oncology (RET kinase inhibition), neurology (κ-opioid receptor modulation), and infectious disease (penicillin-binding protein targeting).
Recent innovations highlight the scaffold’s agricultural utility, exemplified by tioxazafen and flufenoxadiazam , which leverage 1,2,4-oxadiazole’s stability and pesticidal activity. This dual pharmaceutical-agrochemical relevance underscores the heterocycle’s unique electronic profile, enabling tailored logP adjustments and metabolic resistance.
Significance of Oxadiazole-Piperidine Hybrid Molecules
Piperidine-oxadiazole hybrids occupy a critical niche in CNS drug discovery, combining the conformational rigidity of piperidine with the heteroaromatic polarity of oxadiazoles. The piperidine moiety’s prevalence in natural alkaloids and FDA-approved drugs (e.g., donepezil, risperidone) provides a proven pharmacokinetic foundation, while the oxadiazole component introduces hydrogen-bonding motifs critical for target engagement.
Propriétés
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19(10-12-26-17-6-2-1-3-7-17)23-11-4-5-15(14-23)13-18-21-20(22-25-18)16-8-9-16/h1-3,6-7,15-16H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNBNHLXWBXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.45 g/mol. The structure features a cyclopropyl group, an oxadiazole ring, and a piperidine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
One notable study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). Specifically, compounds with similar structural motifs to our target compound showed enhanced cytotoxicity compared to standard treatments like Tamoxifen .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl piperidine derivative | MCF-7 | 12.5 | |
| Tamoxifen | MCF-7 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures to the target compound exhibited moderate to significant antibacterial activity against various strains .
The biological activity of the compound is attributed to its interaction with specific molecular targets:
- Cytotoxic Mechanism : The presence of the oxadiazole ring enhances the compound's ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival .
- Antimicrobial Mechanism : The compound may interact with bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death .
Case Studies
Several studies have explored the biological effects of compounds structurally similar to our target:
- Study on Anticancer Effects : A series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against MCF-7 cells. The study found that modifications to the piperidine ring significantly influenced the cytotoxic potency .
- Antimicrobial Screening : A compound related to our target was tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, particularly in lipophilic derivatives .
Comparaison Avec Des Composés Similaires
3-(Phenylsulfonyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Structural Differences : Replaces the cyclopropyl group with a thiophen-3-yl substituent on the oxadiazole and substitutes phenylthio with phenylsulfonyl.
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Uses an isopropyl substituent on the oxadiazole and links the piperidine to a pyrazolopyrimidine via an ether bond.
- The pyrazolopyrimidine moiety suggests kinase inhibitor activity, a common application for such fused heterocycles .
Core Ring Modifications
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70)
- Structural Differences : Substitutes piperidine with piperazine and introduces a chloro-trifluoromethylpyridine group.
- The electron-deficient pyridine and trifluoromethyl groups may enhance binding to aromatic residues in target proteins .
Thio/Sulfonyl Group Variations
2-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-furanylmethyl)propanamide
- Structural Differences : Uses a 1,3,4-oxadiazole isomer and replaces phenylthio with a furanylmethyl amide-linked thioether.
- Thioether linkages are less prone to oxidation than thiols, improving stability .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group on the oxadiazole in the target compound may slow oxidative metabolism compared to alkyl or aromatic substituents .
- Binding Interactions : Piperidine’s rigid structure vs. piperazine’s flexibility could influence target engagement; piperazine derivatives often show higher solubility but reduced blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
- The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, coupling reagents like TBTU or HOBt with triethylamine in anhydrous DMF have been used to form similar heterocycles . Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Key techniques include:
- NMR spectroscopy : To resolve stereochemistry and confirm substitution patterns (e.g., cyclopropyl and piperidine protons).
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- HPLC with UV/Vis detection : To assess purity, especially for intermediates prone to oxidative degradation (e.g., phenylthio group) .
Q. How should researchers handle safety concerns during synthesis and storage?
- Use inert atmosphere conditions (N/Ar) for moisture-sensitive intermediates (e.g., thioether linkages). Store the compound in sealed containers under dry, cool environments to prevent decomposition. Personal protective equipment (PPE) and fume hoods are mandatory due to potential irritants like nitrogen oxides from oxadiazole degradation .
Advanced Research Questions
Q. What computational approaches predict the stability of the cyclopropyl-oxadiazole moiety under physiological conditions?
- Density Functional Theory (DFT) simulations can model bond dissociation energies and electron density maps to identify vulnerable sites. Molecular dynamics (MD) simulations in aqueous environments assess hydrolytic stability, guiding structural modifications (e.g., fluorination of the cyclopropyl group) .
Q. How can coupling efficiency between the piperidine and phenylthio groups be optimized?
- Methodological considerations :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Screen catalysts (e.g., Pd/C for C–S bond formation) and solvent systems (e.g., DCM/THF mixtures) to minimize steric hindrance from the piperidine ring .
- Monitor reaction progress via TLC with iodine staining for sulfur-containing intermediates .
Q. How to design in vitro assays to evaluate biological activity while addressing solubility limitations?
- Step 1 : Solubilize the compound in DMSO (<0.1% final concentration) and validate stability via UV spectrophotometry.
- Step 2 : Use cell-based assays (e.g., HEK293 or HepG2) with fluorogenic substrates to measure target engagement (e.g., kinase inhibition).
- Step 3 : Employ SPR (Surface Plasmon Resonance) to quantify binding kinetics, adjusting buffer pH to mimic physiological conditions .
Q. How to resolve contradictions in structure-activity relationship (SAR) data when modifying the phenylthio substituent?
- Contradiction example : Increased hydrophobicity improves membrane permeability but reduces aqueous solubility.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
